molecular formula C17H28BF2NO4 B13600206 Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13600206
M. Wt: 359.2 g/mol
InChI Key: JDMHCSQIBXORBW-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[24]heptane-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical bonds, making it valuable in organic synthesis .

Biology and Medicine

In biological and medical research, the compound’s derivatives may exhibit biological activity, making them potential candidates for drug development. Its boronate ester group is particularly useful in the design of enzyme inhibitors .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it versatile for different applications .

Mechanism of Action

The mechanism by which tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The molecular targets and pathways involved vary based on the specific use of the compound.

Properties

Molecular Formula

C17H28BF2NO4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 2,2-difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C17H28BF2NO4/c1-13(2,3)23-12(22)21-9-8-16(10-21)11(17(16,19)20)18-24-14(4,5)15(6,7)25-18/h11H,8-10H2,1-7H3

InChI Key

JDMHCSQIBXORBW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3(C2(F)F)CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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